INDIUM(II) CHLORIDE 99.9per cent

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

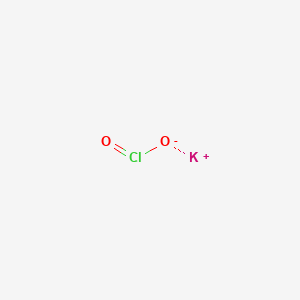

Indium(II) Chloride is an inorganic compound with the formula InCl2 . It is a colorless orthorhombic crystal and is available in powder form . It is often used as a catalyst core .

Synthesis Analysis

Indium(II) Chloride can be produced via the effect of dry hydrogen chloride on indium metal at 2000 °C . The reaction is as follows: In + 2HCl → InCl2 + H2 .

Molecular Structure Analysis

The molecular weight of Indium(II) Chloride is 185.72 g/mol . The linear formula of Indium(II) Chloride is InCl2 .

Chemical Reactions Analysis

Indium(II) Chloride is suitable for use as a catalyst core . It is significantly more reactive than InCl3, typically used in the preparation of nanocrystals .

Physical And Chemical Properties Analysis

Indium(II) Chloride is a colorless orthorhombic crystal . It has a melting point of 262ºC (dec.) (lit.) . It reacts with water .

Wissenschaftliche Forschungsanwendungen

Nanofiltration in Semiconductor Wastewater Treatment

Indium compounds, including Indium(II) chloride, exhibit excellent semiconductor properties but are suspected carcinogens. Nanofiltration (NF) technology has been applied to separate indium from synthetic wastewater, showcasing the potential of NF membranes in treating semiconductor wastewater. This application is vital for minimizing environmental and health risks associated with indium exposure in the semiconductor industry (Wu, Sun, & Tay, 2004).

Radiopharmaceutical Production

Indium(II) chloride is crucial in the production of radiopharmaceuticals, specifically Indium-111, used in oncological disease therapies. Techniques for obtaining Indium-111 and the preparation of indium [111In] chloride showcase the importance of this compound in developing treatments that require high linear energy transfer (LET) emissions for targeting cancer cells (Bolshakov, Garapatski, & Golovkov, 2015).

Photocatalysis for Hydrogen Production and Water Cleaning

Research into indium sulfide-based photocatalysts for hydrogen production by water splitting and contaminant degradation underlines the role of indium compounds in harnessing solar energy for environmental remediation and renewable energy production. Indium sulfide's narrow bandgap makes it suitable for visible light absorption, and indium(II) chloride can be involved in synthesizing these photocatalysts (Soni et al., 2021).

Catalyst in Organic Synthesis

Indium(II) chloride serves as a versatile catalyst in the synthesis of a broad spectrum of heterocyclic compounds, including bioactive heterocycles. Its stability in moisture and aqueous mediums, along with its catalytic efficiency, highlights its significance in advancing organic synthesis methodologies (Mahato et al., 2020).

Surface Tension Studies

The study of the surface tension of indium and its compounds, including Indium(II) chloride, provides essential insights into the physical properties relevant to materials science and industrial applications. Understanding the surface tension is crucial for various processes and the manufacturing of semiconductor devices (Alchagirov et al., 2014).

Wirkmechanismus

Target of Action

Indium(II) Chloride, with the chemical formula InCl2, is primarily used as a catalyst in various chemical reactions . The primary targets of Indium(II) Chloride are the reactants in these chemical reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, Indium(II) Chloride accelerates the rate of chemical reactions without being consumed in the process . It achieves this by providing an alternative reaction pathway with a lower activation energy, enabling the reactants to convert into products more efficiently .

Result of Action

The primary result of Indium(II) Chloride’s action is the acceleration of chemical reactions. By lowering the activation energy required for the reaction, it allows the reaction to proceed at a faster rate or under milder conditions than would otherwise be possible .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/2ClH.In/h2*1H;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHBYTRRQUSARN-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

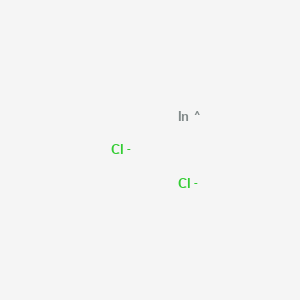

[Cl-].[Cl-].[In] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2In-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028441 |

Source

|

| Record name | Indium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13465-11-7 |

Source

|

| Record name | Indium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.